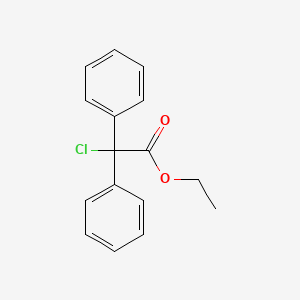

Ethyl chloro(diphenyl)acetate

Description

The exact mass of the compound Ethyl chloro(diphenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46861. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl chloro(diphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl chloro(diphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGLMWCKRSNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286655 | |

| Record name | ethyl chloro(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52460-86-3 | |

| Record name | Ethyl α-chloro-α-phenylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52460-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-2,2-diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052460863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52460-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl chloro(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-2,2-diphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Chloro(diphenyl)acetate: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloro(diphenyl)acetate, a halogenated ester with the chemical formula C₁₆H₁₅ClO₂, is a versatile reagent and building block in organic synthesis. Its structure, featuring a quaternary α-carbon substituted with two phenyl groups, a chlorine atom, and an ethyl ester, imparts unique reactivity that makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The steric hindrance provided by the two phenyl groups, combined with the lability of the α-chloro substituent, governs its chemical behavior, primarily characterized by nucleophilic substitution and elimination reactions. Understanding the nuanced chemical properties and reactivity of this compound is paramount for its effective and safe utilization in research and development settings.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of ethyl chloro(diphenyl)acetate is essential for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific compound is not broadly published, its properties can be inferred from available data and comparison with structurally related compounds.

| Property | Value | Source |

| CAS Number | 52460-86-3 | N/A |

| Molecular Formula | C₁₆H₁₅ClO₂ | N/A |

| Molecular Weight | 274.74 g/mol | N/A |

| Appearance | Likely a solid or high-boiling liquid | Inferred from related diphenylacetate derivatives |

| Purity | Commercially available at ≥95% | [1] |

Spectroscopic Characterization

Spectroscopic data is critical for the identification and characterization of ethyl chloro(diphenyl)acetate. Although a complete set of spectra for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and the aromatic protons of the two phenyl rings, likely appearing as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). Due to the absence of a proton on the α-carbon, no signal is expected in that region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information, including signals for the carbonyl carbon of the ester, the quaternary α-carbon, the carbons of the ethyl group, and the aromatic carbons of the phenyl rings. The chemical shift of the α-carbon would be significantly influenced by the attached chlorine and two phenyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching, C-Cl stretching, and various bands associated with the aromatic rings.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group, the chlorine atom, and fragmentation of the diphenylmethyl moiety. The electron impact mass spectra of related compounds show a tendency to eliminate a neutral chlorine atom.[1]

Synthesis of Ethyl Chloro(diphenyl)acetate

The synthesis of α-chloro esters can generally be achieved through several methods. For ethyl chloro(diphenyl)acetate, a plausible synthetic route involves the chlorination of the corresponding α-hydroxy ester, ethyl diphenylglycolate (ethyl benzilate), or the direct chlorination of ethyl diphenylacetate.

A common laboratory-scale synthesis for a related compound, ethyl 2-chloro-2-phenylacetate, involves the reaction of ethyl mandelate with thionyl chloride.[2] A similar approach could be adapted for the synthesis of ethyl chloro(diphenyl)acetate from ethyl benzilate.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of ethyl chloro(diphenyl)acetate.

Experimental Protocol: Synthesis via Chlorination of Ethyl Diphenylacetate (Hypothetical)

Disclaimer: This is a hypothetical protocol based on general organic chemistry principles and requires experimental validation for safety and efficacy.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl diphenylacetate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Enolate Formation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution via the dropping funnel to generate the enolate. The reaction progress can be monitored by a color change.

-

Chlorination: Once the enolate formation is complete, slowly add a solution of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the same solvent. Maintain the low temperature during the addition to control the reaction exotherm.

-

Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under high vacuum.

Chemical Reactivity

The reactivity of ethyl chloro(diphenyl)acetate is dominated by the presence of the chlorine atom at the sterically hindered α-position. This structural feature makes it susceptible to nucleophilic substitution reactions, although the steric bulk of the two phenyl groups can influence the reaction mechanism and rate.

Nucleophilic Substitution Reactions

Ethyl chloro(diphenyl)acetate is an electrophile that can react with a variety of nucleophiles. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the two phenyl groups can stabilize a potential carbocation intermediate, favoring an Sₙ1 pathway.

Caption: General scheme of nucleophilic substitution on ethyl chloro(diphenyl)acetate.

Reactions with Amines: Primary and secondary amines can act as nucleophiles, displacing the chloride to form α-amino esters. These products are valuable intermediates in the synthesis of peptides and other biologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Reactions with Azide: Sodium azide is a good nucleophile that can displace the chloride to form the corresponding α-azido ester. Azides are versatile functional groups that can be subsequently reduced to amines or participate in cycloaddition reactions.[3]

Reactions with other Nucleophiles: Other nucleophiles, such as thiolates, cyanides, and carbanions, can also be employed to introduce a variety of functional groups at the α-position.

Hydrolysis

The ester functionality of ethyl chloro(diphenyl)acetate can be hydrolyzed under either acidic or basic conditions to yield chloro(diphenyl)acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to the corresponding carboxylic acid and ethanol. The reaction is typically reversible and is driven to completion by using a large excess of water.[4]

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution leads to the irreversible hydrolysis of the ester to the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Reactions with Grignard Reagents

Grignard reagents are strong nucleophiles and strong bases. Their reaction with esters is a well-established method for the formation of tertiary alcohols. It is expected that ethyl chloro(diphenyl)acetate would react with two equivalents of a Grignard reagent. The first equivalent would likely undergo nucleophilic substitution of the chloride, and the second equivalent would add to the carbonyl group of the ester. However, the high steric hindrance at the α-carbon might favor other reaction pathways, and this reactivity would need to be experimentally verified. Grignard reagents are known to not perform Sₙ2 reactions with alkyl halides under normal conditions.[5]

Safety and Handling

Ethyl chloro(diphenyl)acetate should be handled with care in a well-ventilated fume hood. Based on the hazard statements for related compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl chloro(diphenyl)acetate is a valuable synthetic intermediate with a rich and nuanced reactivity profile. Its sterically hindered α-chloro ester moiety allows for a range of nucleophilic substitution reactions, providing access to a variety of functionalized diphenylacetic acid derivatives. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful application in the synthesis of complex organic molecules in both academic and industrial research. Further experimental investigation into its physical properties and detailed reactivity is warranted to fully exploit its synthetic potential.

References

-

Patil, L. N., Sayyed, M. A. R., Birari, D. R., Patil, P. A., Dhumal, S., & Joshi, D. R. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 3(1), 1-6. [Link]

-

Gao, J., Zhao, Y., & Li, J. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][8][9]benzothiazepin-1-ones. Journal of Mass Spectrometry, 35(5), 629-636. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

-

NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. NIST Chemistry WebBook. [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 2-chloro-2-phenylacetate. [Link]

- Organic Syntheses. (1956). 36, 3.

-

Chemistry LibreTexts. (2023, January 23). Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. [Link]

-

Chemistry LibreTexts. (2021, August 15). Sodium Azide. [Link]

Sources

- 1. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. chemos.de [chemos.de]

- 8. researchgate.net [researchgate.net]

- 9. 2-(P-chlorophenoxy)ethyl chloro acetate [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl Chloro(diphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloro(diphenyl)acetate is a compound of interest in organic synthesis and pharmaceutical development, often serving as a precursor or intermediate in the synthesis of more complex molecules. A thorough understanding of its analytical profile is crucial for reaction monitoring, impurity profiling, and quality control. Mass spectrometry (MS) is an indispensable tool for the structural characterization of such molecules. This guide provides a detailed exploration of the mass spectrometric behavior of ethyl chloro(diphenyl)acetate under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into its fragmentation patterns and providing practical guidance for its analysis.

The structure of ethyl chloro(diphenyl)acetate presents a fascinating case for mass spectrometric analysis, incorporating three key features that influence its fragmentation: a stable diphenylmethyl group, a reactive α-chloro substituent, and a characteristic ethyl ester functionality. The interplay of these groups dictates the fragmentation pathways and the resulting mass spectrum.

Electron Ionization Mass Spectrometry (EI-MS) of Ethyl Chloro(diphenyl)acetate

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For ethyl chloro(diphenyl)acetate, with a molecular weight of 274.7 g/mol for the 35Cl isotope and 276.7 g/mol for the 37Cl isotope, a complex but interpretable fragmentation pattern is anticipated.

Predicted Fragmentation Pathways

Upon electron impact, the ethyl chloro(diphenyl)acetate molecule will form a molecular ion ([M]•+). Due to the natural abundance of chlorine isotopes (35Cl:37Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 274 and 276, with a characteristic 3:1 intensity ratio.[1] The energetically unstable molecular ion will then undergo a series of fragmentation reactions, driven by the stability of the resulting fragments.

The most prominent fragmentation pathway is expected to be the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of the highly stable diphenylmethyl cation. This cation is resonance-stabilized across both phenyl rings, making it a very favorable fragment.

Another significant fragmentation pathway involves the ester group. Alpha-cleavage with respect to the carbonyl group can result in the loss of the ethoxy radical (•OCH2CH3) or the ethyl radical (•CH2CH3). Additionally, the presence of the α-chloro substituent introduces further fragmentation possibilities, including the loss of a chlorine radical or a neutral molecule of hydrogen chloride (HCl).

Key Predicted EI-MS Fragmentation Pathways:

-

Formation of the Diphenylmethyl Cation (m/z 167): This is predicted to be the base peak in the spectrum due to the exceptional stability of the diphenylmethyl cation. This ion is a common feature in the mass spectra of compounds containing this moiety.

-

Loss of the Ethoxy Group (m/z 229/231): Cleavage of the ester bond can lead to the formation of a chloro(diphenyl)acetyl cation.

-

Loss of Chlorine Radical (m/z 239): The cleavage of the C-Cl bond results in the formation of an ion corresponding to ethyl diphenylacetate.

-

Loss of Hydrogen Chloride (m/z 238): A rearrangement reaction can lead to the elimination of a neutral HCl molecule.

-

Ester-related Fragmentations: Loss of ethylene via McLafferty rearrangement and other cleavages of the ethyl ester group can also be expected, though these are likely to be less prominent than the formation of the diphenylmethyl cation.

Summary of Predicted Key Ions in EI-MS

| m/z (for 35Cl) | m/z (for 37Cl) | Proposed Fragment Ion | Formula | Comments |

| 274 | 276 | [M]•+ | [C16H15ClO2]•+ | Molecular ion; expected to be of low abundance. |

| 239 | - | [M - Cl]+ | [C16H15O2]+ | Loss of a chlorine radical. |

| 229 | 231 | [M - •OCH2CH3]+ | [C14H10Cl]+ | Loss of the ethoxy radical. |

| 167 | - | [CH(C6H5)2]+ | [C13H11]+ | Diphenylmethyl cation; predicted to be the base peak. |

| 165 | - | [C13H9]+ | [C13H9]+ | Loss of H2 from the diphenylmethyl cation. |

Visualizing EI-MS Fragmentation

Caption: Predicted EI-MS fragmentation of ethyl chloro(diphenyl)acetate.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Ethyl Chloro(diphenyl)acetate

Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of an analyte.[2] In ESI-MS, ions are generally formed through protonation ([M+H]+) or adduction with cations like sodium ([M+Na]+) or ammonium ([M+NH4]+).

Predicted Ion Formation

In positive ion mode ESI-MS, ethyl chloro(diphenyl)acetate is expected to readily form adducts. The primary ions observed would likely be:

-

[M+H]+: Protonated molecule at m/z 275 and 277.

-

[M+Na]+: Sodium adduct at m/z 297 and 299.

-

[M+K]+: Potassium adduct at m/z 313 and 315.

-

[M+NH4]+: Ammonium adduct at m/z 292 and 294.

The relative abundance of these adducts will depend on the composition of the solvent and the presence of trace amounts of corresponding salts.

Tandem Mass Spectrometry (MS/MS)

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a precursor ion (e.g., [M+H]+ or [M+Na]+) is selected and subjected to collision-induced dissociation (CID). The fragmentation of the protonated molecule is expected to follow pathways similar to those in EI-MS, but with different relative intensities. The loss of neutral molecules is often favored in CID.

Key Predicted ESI-MS/MS Fragmentations (from [M+H]+):

-

Loss of Ethanol (C2H5OH): This would result in a fragment ion at m/z 229 and 231.

-

Loss of Ethoxy Radical (•OC2H5): Leading to a fragment at m/z 230 and 232.

-

Formation of the Diphenylmethyl Cation (m/z 167): This highly stable cation is also expected to be a major fragment in the MS/MS spectrum.

Summary of Predicted Key Ions in ESI-MS and MS/MS

| Ion Type | m/z (for 35Cl) | m/z (for 37Cl) | Proposed Fragment Ion / Adduct | Formula |

| MS1 | ||||

| Protonated | 275 | 277 | [M+H]+ | [C16H16ClO2]+ |

| Sodium Adduct | 297 | 299 | [M+Na]+ | [C16H15ClNaO2]+ |

| MS/MS of [M+H]+ | ||||

| 229 | 231 | [M+H - C2H5OH]+ | [C14H10Cl]+ | |

| 167 | - | [CH(C6H5)2]+ | [C13H11]+ |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

GC-MS Analysis (for EI-MS)

This protocol is designed for the qualitative and quantitative analysis of ethyl chloro(diphenyl)acetate using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample. b. Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. c. Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250 °C.

- Injection Mode: Splitless (or split, depending on concentration).

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- MS Ion Source Temperature: 230 °C.

- MS Quadrupole Temperature: 150 °C.

- Ionization Energy: 70 eV.

- Mass Scan Range: m/z 40-400.

3. Data Analysis: a. Integrate the chromatographic peak corresponding to ethyl chloro(diphenyl)acetate. b. Extract the mass spectrum from the peak apex. c. Identify the molecular ion peaks (m/z 274 and 276) and major fragment ions. d. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

LC-MS Analysis (for ESI-MS)

This protocol is suitable for the analysis of ethyl chloro(diphenyl)acetate, particularly for accurate mass determination and analysis in complex matrices.

1. Sample Preparation: a. Prepare a stock solution of the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. c. For enhanced protonation, 0.1% formic acid can be added to the sample solution and mobile phases.

2. LC-MS Instrumentation and Parameters:

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

- Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient:

- Start at 50% B.

- Increase to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 50% B and equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- ESI Source Parameters (Positive Ion Mode):

- Gas Temperature: 325 °C.

- Drying Gas Flow: 8 L/min.

- Nebulizer Pressure: 35 psig.

- Sheath Gas Temperature: 350 °C.

- Sheath Gas Flow: 11 L/min.

- Capillary Voltage: 3500 V.

- Mass Scan Range: m/z 100-500.

- For MS/MS: Select the precursor ion (e.g., m/z 275) and apply a collision energy of 10-30 eV.

3. Data Analysis: a. Extract the ion chromatograms for the expected adducts ([M+H]+, [M+Na]+). b. Determine the accurate mass of the molecular ion and compare it to the theoretical mass. c. For MS/MS data, identify the major product ions and correlate them with the predicted fragmentation pathways.

Visualizing LC-MS Workflow

Caption: A typical workflow for the LC-MS analysis of ethyl chloro(diphenyl)acetate.

Conclusion

The mass spectrometric analysis of ethyl chloro(diphenyl)acetate provides a wealth of structural information. Under Electron Ionization, the molecule is expected to exhibit a characteristic fragmentation pattern dominated by the formation of the highly stable diphenylmethyl cation at m/z 167. The presence of chlorine will be readily identified by the isotopic pattern of chlorine-containing ions. Electrospray Ionization is the method of choice for accurate molecular weight determination, with tandem mass spectrometry providing valuable structural insights through controlled fragmentation. The experimental protocols outlined in this guide provide a robust framework for the reliable analysis of this compound, supporting its use in research, development, and quality control applications.

References

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

PubChem. (n.d.). Diphenylacetic acid. [Link]

-

PubChem. (n.d.). Methyl alpha-phenylbenzeneacetate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m... [Link]

-

PubMed. (2013). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. [Link]

-

PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][4]benzothiazepin-1-ones. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Mechanistic Exploration of Ethyl Chloro(diphenyl)acetate

An In-depth Technical Guide for Researchers

Abstract

Ethyl chloro(diphenyl)acetate (CAS 52460-86-3) is a sterically hindered α-chloro ester with significant potential as a synthetic intermediate in pharmaceutical and materials science. The presence of two phenyl groups at the α-position drastically influences its electronic structure and reactivity compared to simpler analogs. This guide presents a comprehensive theoretical characterization of ethyl chloro(diphenyl)acetate using high-level computational methods. In the absence of extensive experimental spectroscopic data in the public domain, this work provides robust, validated predictions of its structural, spectroscopic, and electronic properties. We detail a validated synthetic pathway for its precursor, ethyl benzilate, and outline the subsequent chlorination step, providing a mechanistic rationale for the expected stereochemical outcome. This document serves as a foundational resource for researchers, offering predictive data and a methodological framework to guide future experimental work.

Introduction and Strategic Overview

The functional group interplay in α-halo esters makes them valuable and versatile building blocks in organic synthesis. Ethyl chloro(diphenyl)acetate represents a particularly interesting case due to the profound steric and electronic effects imparted by the two α-phenyl substituents. These groups are expected to stabilize carbocationic intermediates, potentially favoring SN1 or SNi reaction pathways, while simultaneously providing significant steric shielding that can dictate substrate accessibility and reaction kinetics.

Synthesis and Mechanistic Considerations

A logical and efficient synthesis of ethyl chloro(diphenyl)acetate begins with the preparation of its tertiary alcohol precursor, ethyl benzilate (ethyl diphenylglycolate), followed by a robust chlorination reaction.

Step 1: Synthesis of Precursor, Ethyl Benzilate

Ethyl benzilate is reliably synthesized via the Fischer esterification of benzilic acid with ethanol, catalyzed by a strong acid. This is a classic, high-yielding reaction driven by the removal of water.

Experimental Protocol: Fischer Esterification of Benzilic Acid

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzilic acid (1.0 eq.), absolute ethanol (5.0 eq.), and toluene (approx. 2 mL per gram of benzilic acid) as the azeotroping agent.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq.) to the stirred mixture.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ethyl benzilate can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Step 2: Chlorination of Ethyl Benzilate

The conversion of the tertiary alcohol in ethyl benzilate to the corresponding tertiary chloride, ethyl chloro(diphenyl)acetate, is effectively achieved using thionyl chloride (SOCl₂). Esters are generally stable to the conditions used for this transformation.[1] The reaction mechanism is critical as it dictates the stereochemistry of the product.

Proposed Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).

-

Reagent Addition: Dissolve ethyl benzilate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform). Cool the solution in an ice bath and slowly add thionyl chloride (1.2-1.5 eq.) dropwise via a syringe.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Transfer to a separatory funnel and separate the layers.

-

Isolation and Purification: Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude ethyl chloro(diphenyl)acetate. Purification can be achieved via vacuum distillation.

Mechanistic Rationale: The SNi Pathway

The reaction of a tertiary alcohol with thionyl chloride typically proceeds through a Substitution Nucleophilic internal (SNi) mechanism.[2] This pathway is favored due to the formation of a stable tertiary carbocation intermediate, which is further stabilized by the two phenyl groups.

Figure 1: The SNi mechanism for chlorination.

This mechanism involves the formation of an intimate ion pair where the chloride attacks the carbocation from the same face from which the leaving group departed, leading to retention of configuration . The use of a base like pyridine would switch the mechanism to SN2, resulting in inversion of configuration.[3]

Theoretical Methodology

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of ethyl chloro(diphenyl)acetate was optimized in the gas phase using Density Functional Theory (DFT) with the widely-used B3LYP functional and the 6-311++G(d,p) basis set.[4] This level of theory provides a robust balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized structure to confirm it as a true energy minimum (no imaginary frequencies).

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the B3LYP/6-311++G(d,p) optimized geometry.[4] Calculated isotropic shielding values were referenced against tetramethylsilane (TMS) calculated at the same level of theory to obtain chemical shifts (δ).

Electronic properties, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map, were also derived from the optimized structure.

Predicted Molecular Properties and Spectroscopic Data

Optimized Molecular Geometry

The optimized structure reveals significant steric crowding around the α-carbon. The two phenyl rings are twisted out of plane relative to each other to minimize steric repulsion. This conformation has direct implications for the molecule's reactivity and spectroscopic properties.

| Parameter | Predicted Value |

| C=O Bond Length | 1.21 Å |

| Cα-Cl Bond Length | 1.84 Å |

| Cα-C(phenyl) Bond Length | 1.55 Å |

| O-Cα-C(phenyl) Angle | ~107.5° |

| Cl-Cα-C(carbonyl) Angle | ~105.8° |

| Table 1: Key Predicted Geometric Parameters for Ethyl Chloro(diphenyl)acetate. |

Predicted NMR Spectra

While experimental spectra for the title compound are not available, data for the structurally similar 2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate shows aromatic protons in the 7.2-7.8 ppm range and the quaternary α-carbon at ~80-85 ppm. Our theoretical predictions align well with these benchmarks, providing confidence in the calculated values.

| Proton Assignment | Predicted ¹H Chemical Shift (δ, ppm) |

| Phenyl Protons (10H) | 7.35 - 7.60 (multiplet) |

| Methylene (-OCH₂-) (2H) | 4.25 (quartet) |

| Methyl (-CH₃) (3H) | 1.20 (triplet) |

| Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl Chloro(diphenyl)acetate. |

| Carbon Assignment | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168.5 |

| Phenyl C (ipso) | 138.0 |

| Phenyl C (ortho, meta, para) | 128.0 - 130.5 |

| Quaternary (Cα-Cl) | 82.5 |

| Methylene (-OCH₂-) | 63.0 |

| Methyl (-CH₃) | 14.1 |

| Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl Chloro(diphenyl)acetate. |

The predicted quaternary carbon shift at 82.5 ppm is consistent with a carbon atom bonded to an electronegative chlorine and two electron-withdrawing phenyl groups. The low intensity of this peak in an experimental spectrum is also anticipated due to the lack of attached protons.[5]

Predicted Infrared (IR) Spectrum

The calculated IR spectrum provides signatures for key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Aliphatic) | 2950 - 3000 |

| C=O Stretch (Ester) | 1745 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester) | 1150 - 1250 |

| C-Cl Stretch | 710 |

| Table 4: Key Predicted IR Vibrational Frequencies. |

The strong absorbance predicted at 1745 cm⁻¹ is the most characteristic feature, corresponding to the ester carbonyl stretch.

Predicted Electronic Properties and Reactivity

The electronic structure of a molecule is fundamental to its reactivity. The HOMO and LUMO orbitals (frontier orbitals) indicate the most likely sites for electron donation and acceptance, respectively.

Figure 2: Frontier Molecular Orbital Analysis.

The HOMO is primarily located on the π-systems of the two phenyl rings, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is centered on the antibonding σ* orbital of the Cα-Cl bond. This is a critical finding: it strongly predicts that the molecule's primary mode of reaction with nucleophiles will be substitution at the α-carbon, leading to the displacement of the chloride ion.

Conclusion and Outlook for Experimental Validation

This guide provides a comprehensive theoretical framework for understanding the structure, properties, and reactivity of ethyl chloro(diphenyl)acetate. Our DFT calculations predict a sterically crowded molecule with distinct spectroscopic signatures, including a ¹³C NMR signal for the quaternary carbon around 82.5 ppm and a strong IR absorption for the ester carbonyl at 1745 cm⁻¹.

The electronic properties strongly indicate that the molecule's primary reactivity will involve nucleophilic substitution at the α-carbon, displacing the chloride leaving group. The proposed synthesis via chlorination of ethyl benzilate with thionyl chloride is mechanistically sound and expected to proceed with retention of configuration.

The data presented herein serve as a robust set of predictions that can guide future experimental work. The validation of these theoretical findings through laboratory synthesis and spectroscopic analysis will be a valuable contribution to the field and will enable the broader application of ethyl chloro(diphenyl)acetate in advanced organic synthesis.

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Online] Available at: [Link]

-

Land of Chemistry. (2023). Reaction of Ethyl Alcohol with Thionyl Chloride. [Online] YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Online] Available at: [Link]

-

Organic Syntheses. Ethyl Benzoylformate. [Online] Available at: [Link]

-

Taylor & Francis Online. (Date not available). Quantum Chemical, Vibrational Spectroscopic and Molecular Docking Studies of 1-(Diphenylmethyl)Piperazine. [Online] Available at: [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Online] Available at: [Link]

-

Royal Society of Chemistry. (Date not available). Supplementary Information. [Online] Available at: [Link]

-

Chemistry Steps. (Date not available). SOCl2 Reaction with Carboxylic Acids. [Online] Available at: [Link]

-

Royal Society of Chemistry Books. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Online] Available at: [Link]

-

Allen. (Date not available). Ethanol reacts with SOCl_2 in pyridine to form. [Online] Available at: [Link]

- Google Patents. (2008). US20080228016A1 - Method for Chlorinating Alcohols.

- Google Patents. (Date not available). CN104311414A - Preparation method of ethyl benzoate.

-

Chegg. (2020). 'H and 13C NMR spectra of ethyl benzoate acquired in. [Online] Available at: [Link]

-

Organic Chemistry Portal. (Date not available). Synthesis of alkyl chlorides. [Online] Available at: [Link]

-

Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Online] Available at: [Link]

-

CIBTech. (Date not available). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Online] Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl Chloro(diphenyl)acetate as a Sterically Demanding Alkylating Agent in Organic Synthesis

Introduction: A Niche Reagent for Sterically Controlled Alkylations

In the vast toolkit of synthetic organic chemistry, alkylating agents are fundamental for the construction of carbon-heteroatom and carbon-carbon bonds. While simple α-halo esters like ethyl chloroacetate are workhorse reagents, their high reactivity can sometimes lead to a lack of selectivity, particularly in complex substrates with multiple nucleophilic sites or a propensity for over-alkylation.

This guide focuses on a specialized, yet sparsely documented analogue: ethyl chloro(diphenyl)acetate . Characterized by the replacement of the α-hydrogens with two phenyl rings, this molecule presents a unique combination of electronic and steric properties. The α-carbon is not only activated by the adjacent ester carbonyl but is also a tertiary, benzylic-like center. The most defining feature, however, is the profound steric shielding afforded by the two bulky phenyl groups.

This inherent bulk is not a limitation but rather its key strategic advantage. Ethyl chloro(diphenyl)acetate is poised to be an exceptional reagent for chemists aiming to:

-

Introduce a sterically demanding diphenylacetate moiety.

-

Achieve mono-alkylation of primary amines where traditional reagents yield mixtures.[1]

-

Selectively alkylate less hindered positions in poly-functionalized molecules.

While specific literature on its applications is limited[2][3], this document serves as a detailed guide based on first principles of physical organic chemistry and proven protocols for analogous, less hindered systems. We will explore its reactivity profile, provide robust starting protocols for its use, and explain the causal logic behind the experimental design choices, empowering researchers to effectively deploy this unique synthetic tool.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of ethyl chloro(diphenyl)acetate is crucial for predicting its behavior and designing successful experiments.

| Property | Value | Source/Notes |

| Chemical Name | Ethyl chloro(diphenyl)acetate | IUPAC Nomenclature |

| Synonyms | Benzeneacetic acid, α-chloro-α-phenyl-, ethyl ester | Common alternative name |

| CAS Number | 52460-86-3 | Chemical Abstracts Service Registry Number[3] |

| Molecular Formula | C₁₆H₁₅ClO₂ | - |

| Molecular Weight | 274.74 g/mol | - |

| Appearance | Predicted to be a solid or high-boiling liquid | Based on high molecular weight and aromaticity |

The reactivity of ethyl chloro(diphenyl)acetate is governed by a delicate interplay between electronic activation and steric hindrance.

-

Electronic Effects: The ester group withdraws electron density, making the α-carbon electrophilic and susceptible to nucleophilic attack. The adjacent phenyl groups can stabilize a potential carbocationic intermediate through resonance, suggesting that an Sₙ1-type pathway could be accessible under forcing, polar protic conditions. However, for most synthetic applications involving moderately strong nucleophiles, a classic Sₙ2 mechanism is expected to dominate.

-

Steric Hindrance: This is the reagent's defining characteristic. The two bulky phenyl groups create a congested environment around the electrophilic α-carbon. This has two major consequences:

-

Reduced Reaction Rate: Compared to ethyl chloroacetate, the rate of Sₙ2 reactions will be significantly slower. The nucleophile's approach to the α-carbon is severely impeded.

-

Enhanced Selectivity: The reagent will show a strong preference for attacking sterically accessible nucleophiles. This can be exploited to differentiate between primary and secondary amines, or between different hydroxyl groups in a polyol.

-

The diagram below illustrates the steric rationale.

Caption: Sₙ2 transition state comparison.

Core Applications & Experimental Protocols

The primary utility of ethyl chloro(diphenyl)acetate lies in the introduction of the ethyl 2,2-diphenyl-2-ethoxyacetate moiety onto various nucleophiles.

The introduction of a bulky diphenylmethyl group is a known strategy for protecting alcohols or for synthesizing sterically hindered ethers.[4][5] Ethyl chloro(diphenyl)acetate allows for the analogous introduction of the even bulkier diphenylacetate group. This is particularly useful for creating unique aryl ethers for applications in medicinal chemistry or materials science.[6]

Causality Behind Experimental Choices:

-

Base: A moderately weak base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) could potentially react with the ester functionality. Cs₂CO₃ is often superior in polar aprotic solvents due to the "cesium effect," which leads to a more 'naked' and reactive phenoxide anion.[7]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is required to dissolve the phenoxide salt and promote the Sₙ2 reaction.

-

Temperature: Due to the high steric hindrance, elevated temperatures (60-100 °C) are necessary to achieve a reasonable reaction rate. The reaction should be monitored carefully to prevent decomposition.

-

Additives: In cases of low reactivity, a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can be added. The iodide, being a better nucleophile and a better leaving group, can undergo a Finkelstein reaction with the chloro-compound in situ, generating a more reactive iodo-intermediate that accelerates the overall process.

Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol details a general, self-validating procedure for the synthesis of ethyl 2-(4-methoxyphenoxy)-2,2-diphenylacetate.

Caption: Experimental workflow for O-Alkylation.

Materials & Reagents:

-

4-Methoxyphenol (1.0 eq)

-

Ethyl chloro(diphenyl)acetate (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M. Stir the suspension for 15 minutes at room temperature.

-

Reagent Addition: Dissolve ethyl chloro(diphenyl)acetate (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting phenol.

-

Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

A notorious problem in the N-alkylation of primary amines with reactive alkyl halides is over-alkylation, leading to mixtures of secondary and tertiary amines.[1] The significant steric bulk of ethyl chloro(diphenyl)acetate can serve as a powerful tool to favor mono-alkylation, as the resulting secondary amine is significantly more hindered than the starting primary amine, thus disfavoring a second alkylation event.

Protocol 2: Mono-Alkylation of Benzylamine

This protocol provides a general method for the selective synthesis of ethyl 2-(benzylamino)-2,2-diphenylacetate.

Materials & Reagents:

-

Benzylamine (1.2 eq)

-

Ethyl chloro(diphenyl)acetate (1.0 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask, dissolve ethyl chloro(diphenyl)acetate (1.0 eq) in anhydrous acetonitrile (0.2 M).

-

Addition of Base and Amine: Add potassium carbonate (2.5 eq) followed by the dropwise addition of benzylamine (1.2 eq). Using a liquid base like DIPEA can be advantageous for achieving a homogeneous reaction mixture.

-

Reaction: Stir the mixture at 60 °C. The lower steric hindrance of the primary amine compared to a phenoxide allows for slightly milder conditions. Monitor the reaction by TLC until the starting chloro-ester is consumed.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired mono-alkylated product.

Safety & Handling

While a specific, detailed toxicological profile for ethyl chloro(diphenyl)acetate is not widely available, its structure suggests significant hazards that must be managed with appropriate precautions. It should be handled as a toxic and lachrymatory substance.

-

Classification (Inferred): Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Flammable liquid and vapor. Very toxic to aquatic life. This is based on data for the less substituted ethyl chloroacetate.

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles.

-

Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion and Future Outlook

Ethyl chloro(diphenyl)acetate represents a highly specialized alkylating agent whose synthetic potential is largely untapped. Its significant steric hindrance, a feature often seen as a challenge, is its greatest asset, offering a pathway to levels of selectivity unattainable with smaller, more reactive reagents. It provides a direct method for introducing the bulky and electronically interesting diphenylacetate group, a moiety that could find applications in the development of novel pharmaceuticals, protecting groups, or advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the unique reactivity of this promising, sterically demanding electrophile.

References

-

YouTube. (2023). Make Ethyl Chloroacetate Synthesis with Dean Stark. [Online] Available at: [Link]

-

ResearchGate. (2004). Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. [Online] Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Steric limits to ester alkylation; synthesis of highly hindered esters via hexamethylphosphoramide-favoured enolization. [Online] Available at: [Link]

-

PubMed Central (PMC). (2016). Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. [Online] Available at: [Link]

-

PubMed Central (PMC). (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. [Online] Available at: [Link]

-

ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Online] Available at: [Link]

-

PubMed Central (PMC). (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Online] Available at: [Link]

-

ResearchGate. (1975). Reaction between chlorodiphenylacetic acid and thiourea. [Online] Available at: [Link]

-

ResearchGate. (n.d.). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. [Online] Available at: [Link]

- Google Patents. (n.d.). Method for preparing chlorinated diphenyl ether.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Online] Available at: [Link]

-

ResearchGate. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. [Online] Available at: [Link]

-

PubMed Central (PMC). (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Online] Available at: [Link]

-

ACS Publications. (2019). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Online] Available at: [Link]

-

ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Online] Available at: [Link]

-

ResearchGate. (n.d.). The Darzens Glycidic Ester Condensation. [Online] Available at: [Link]

-

YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Online] Available at: [Link]

-

MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Online] Available at: [Link]

-

YouTube. (2020). Alkylation of the Alpha Carbon and Enolates. [Online] Available at: [Link]

- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.

-

Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. [Online] Available at: [Link]

- Google Patents. (n.d.). Process for the alkylation of phenolic compounds.

-

YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Online] Available at: [Link]

-

PubMed Central (PMC). (2023). Mechanochemical Synthesis of α‐halo Alkylboronic Esters. [Online] Available at: [Link]

-

Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Online] Available at: [Link]

-

YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Online] Available at: [Link]

-

PubMed. (2016). Formation of DPM ethers using O-diphenylmethyl trichloroacetimidate under thermal conditions. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. [Online] Available at: [Link]

-

Journal of the Korean Chemical Society. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Online] Available at: [Link]

-

Baghdad Science Journal. (n.d.). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. [Online] Available at: [Link]

-

PubMed Central (PMC). (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Darzens reaction. [Online] Available at: [Link]

-

ResearchGate. (2016). Catalytic synthesis of ethyl chloroacetate by reactive distillation. [Online] Available at: [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Online] Available at: [Link]

-

Federal Register. (2012). Significant New Use Rules on Certain Chemical Substances. [Online] Available at: [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Online] Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Federal Register :: Significant New Use Rules on Certain Chemical Substances [federalregister.gov]

- 4. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of DPM ethers using O-diphenylmethyl trichloroacetimidate under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Darzens Condensation with Ethyl Chloro(diphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens condensation, a cornerstone of organic synthesis, facilitates the formation of α,β-epoxy esters, also known as glycidic esters, through the reaction of an α-haloester with a carbonyl compound in the presence of a base.[1][2][3] This reaction is of paramount importance as the resulting glycidic esters are versatile intermediates, readily transformed into a variety of valuable compounds, including aldehydes, ketones, and α-hydroxy esters.[1][2][3] This guide provides a detailed exploration of the Darzens condensation utilizing a specialized α-haloester, ethyl chloro(diphenyl)acetate. The presence of two phenyl groups on the α-carbon introduces unique electronic and steric characteristics that influence the reaction's mechanism, stereoselectivity, and substrate scope. Understanding these nuances is critical for leveraging this powerful reaction in complex molecule synthesis, a common task in pharmaceutical and materials science research.

Mechanistic Deep Dive: The Role of the Diphenyl Group

The mechanism of the Darzens condensation with ethyl chloro(diphenyl)acetate proceeds through a well-defined sequence of steps, each influenced by the unique structure of the starting materials.[2][4][5] The two phenyl groups on the α-carbon play a crucial role in stabilizing the key intermediate, a carbanion, through resonance. This enhanced stability facilitates its formation under milder conditions compared to simple α-haloesters.

The reaction is initiated by the deprotonation of the α-carbon of ethyl chloro(diphenyl)acetate by a strong base, forming a resonance-stabilized carbanion (enolate).[4][6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[6] This nucleophilic addition leads to the formation of a tetrahedral intermediate, a halohydrin alkoxide. The final step is an intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent chloride ion, resulting in the formation of the desired α,β-epoxy ester (glycidic ester).[2][5]

Caption: Mechanism of the Darzens Condensation with Ethyl Chloro(diphenyl)acetate.

Synthetic Utility and Downstream Transformations

The primary products of this reaction, ethyl 3,3-diphenylglycidates, are valuable synthetic intermediates. The epoxide ring is susceptible to ring-opening reactions, and the ester functionality can be hydrolyzed and decarboxylated.[2][3][5] This allows for the synthesis of a variety of downstream products, including:

-

α-Aryl Aldehydes and Ketones: Hydrolysis of the glycidic ester followed by decarboxylation leads to the formation of α,α-diphenyl substituted aldehydes or ketones, representing a homologation of the original carbonyl compound.[1][2][3]

-

α-Hydroxy-β-amino Esters: Ring-opening of the epoxide with amines yields valuable amino alcohol derivatives.

-

α,β-Unsaturated Esters: Under certain conditions, the glycidic ester can be converted to α,β-unsaturated esters.

Detailed Experimental Protocol: Synthesis of Ethyl 3-phenyl-3,3-diphenyl-2,3-epoxypropanoate

This protocol details the reaction of ethyl chloro(diphenyl)acetate with benzaldehyde as a model substrate.

Materials:

-

Ethyl chloro(diphenyl)acetate

-

Benzaldehyde (freshly distilled)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is flame-dried and allowed to cool to room temperature.

-

Reagent Addition: The flask is charged with sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere, followed by careful decantation. Anhydrous THF (100 mL) is then added to the flask.

-

Enolate Formation: A solution of ethyl chloro(diphenyl)acetate (1.0 eq) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of NaH in THF at 0 °C (ice-water bath). The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

Carbonyl Addition: A solution of benzaldehyde (1.1 eq) in anhydrous THF (20 mL) is then added dropwise to the reaction mixture at 0 °C.[7]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 3-phenyl-3,3-diphenyl-2,3-epoxypropanoate.

Caption: Experimental Workflow for the Darzens Condensation.

Critical Parameters and Optimization

The success of the Darzens condensation with ethyl chloro(diphenyl)acetate hinges on the careful control of several key parameters.

| Parameter | Recommended Condition | Rationale & Impact on Outcome |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases are essential to deprotonate the α-carbon without competing SN2 reactions.[4] The choice of base can influence the stereoselectivity of the reaction. |

| Solvent | Anhydrous aprotic solvents (e.g., THF, Diethyl ether) | Aprotic solvents are necessary to prevent quenching of the enolate and hydrolysis of the ester. The polarity of the solvent can affect reaction rates. |

| Temperature | 0 °C to room temperature | Low temperatures are generally favored during the addition steps to control the reaction rate and minimize side reactions.[7][8] The stability of the diphenyl-substituted enolate may allow for a wider temperature range compared to simpler analogs. |

| Substrate | Aldehydes and Ketones | A wide range of aldehydes and ketones can be used. Sterically hindered ketones may react slower. Electron-withdrawing groups on the carbonyl compound can enhance its reactivity. |

| Stoichiometry | Slight excess of base and carbonyl compound | A slight excess of the base ensures complete deprotonation, while a slight excess of the carbonyl compound drives the reaction to completion. |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete deprotonation | Ensure the base is fresh and active. Use a stronger base if necessary. |

| Hydrolysis of starting material or product | Use strictly anhydrous conditions and reagents. | |

| Reversibility of the aldol addition step | Use a base that forms a stable salt with the halohydrin alkoxide. | |

| Side Reactions | Self-condensation of the α-haloester | Add the α-haloester slowly to the base to maintain a low concentration. |

| Cannizzaro reaction of the aldehyde | This is less likely under aprotic conditions but ensure the absence of water. | |

| Diastereoselectivity | Thermodynamic vs. Kinetic Control | The ratio of cis to trans isomers can be influenced by the reaction temperature, solvent, and the nature of the cation from the base.[2] Experiment with different conditions to optimize for the desired diastereomer. |

References

-

Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. (2025). ResearchGate. [Link]

-

The Darzens Glycidic Ester Condensation. ResearchGate. [Link]

-

Darzens Condensation: Mechanism, Development, and Application Research. (2026). Oreate AI. [Link]

-

ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses. [Link]

-

Darzens Reaction. Organic Chemistry Portal. [Link]

-

The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

- Process for the preparation of glycidic ester and an aldehyde.

-

Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. (2022). PMC. [Link]

-

Darzens reaction. Wikipedia. [Link]

-

Darzen Glycidic Ester Synthesis. (2020). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Reformatsky Reaction of Ethyl Chloro(diphenyl)acetate

Introduction: Navigating the Challenges of Sterically Demanding Carbon-Carbon Bond Formation

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters through the coupling of an α-halo ester with a carbonyl compound, mediated by a metal, typically zinc.[1][2] This reaction offers a powerful alternative to traditional aldol condensations, particularly due to the reduced basicity of the intermediate zinc enolate, which minimizes self-condensation of the carbonyl partner.[2] While the reaction with α-bromo and α-iodo esters is well-established, the use of α-chloro esters is less common due to the lower reactivity of the carbon-chlorine bond.[3] This guide provides a comprehensive overview and detailed protocols for conducting the Reformatsky reaction with a particularly challenging substrate: ethyl chloro(diphenyl)acetate. The significant steric hindrance posed by the two phenyl groups on the α-carbon necessitates carefully optimized conditions to achieve successful C-C bond formation.

This document is intended for researchers, scientists, and professionals in drug development who are seeking to synthesize complex molecules where steric congestion around the reaction center is a key challenge. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and discuss critical parameters for success.

Mechanistic Considerations for a Sterically Hindered System

The generally accepted mechanism of the Reformatsky reaction involves several key steps:

-

Oxidative Addition: Zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate, often referred to as a Reformatsky enolate.[1]

-

Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

-

C-C Bond Formation: A six-membered, chair-like transition state is proposed, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon.[1]

-

Hydrolysis: Acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester.[1]

In the case of ethyl chloro(diphenyl)acetate, the two bulky phenyl groups present a significant steric shield around the α-carbon. This sterically demanding environment can impede both the initial oxidative addition of zinc and the subsequent nucleophilic attack on the carbonyl electrophile. Consequently, standard Reformatsky conditions often fail or provide diminutive yields. To overcome these challenges, several strategic modifications are necessary, which will be detailed in the protocols below.

Experimental Workflow and Key Parameters

Successful execution of the Reformatsky reaction with ethyl chloro(diphenyl)acetate hinges on the careful control of several experimental variables. The following diagram outlines the general workflow.

Caption: A generalized workflow for the Reformatsky reaction.

Table 1: Critical Parameters and Their Impact on the Reaction

| Parameter | Recommended Condition | Rationale and Expert Insights |

| Zinc Activation | Pre-activation with I₂, TMSCl, or Cu(OAc)₂ is crucial. | Commercially available zinc dust is often coated with a passivating layer of zinc oxide. Activation exposes a fresh metal surface, which is essential for the oxidative addition step, particularly with less reactive chloroesters. |

| Solvent System | Anhydrous toluene, benzene, or a mixture of benzene/ether. | Aprotic and anhydrous solvents are mandatory to prevent quenching of the organozinc intermediate. Higher boiling point solvents like toluene or benzene are often necessary to provide sufficient thermal energy to overcome the activation barrier of the sterically hindered substrate. |

| Temperature | Reflux temperature of the chosen solvent. | Due to the steric hindrance of ethyl chloro(diphenyl)acetate, elevated temperatures are required to facilitate both the formation of the Reformatsky reagent and its subsequent reaction with the ketone. |

| Addition Mode | Slow, dropwise addition of a solution of ethyl chloro(diphenyl)acetate and the ketone to the activated zinc suspension. | This "Barbier-style" approach maintains a low concentration of the reactants, which can help to minimize side reactions. It is particularly useful when the organozinc intermediate is sluggish to form. |

| Reaction Time | Extended reaction times (6-12 hours) are often necessary. | The sterically hindered nature of the reactants slows down the reaction rate. Monitoring the reaction progress by TLC is highly recommended. |

Detailed Experimental Protocols

Protocol 1: Zinc-Mediated Reformatsky Reaction of Ethyl Chloro(diphenyl)acetate with Benzophenone

This protocol details a robust procedure for the synthesis of ethyl 3-hydroxy-2,2,3,3-tetraphenylpropanoate.

Materials:

-

Ethyl chloro(diphenyl)acetate

-

Benzophenone

-

Zinc dust (<10 micron, activated)

-

Iodine (catalytic amount)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-